2-(Cyclopentyloxy)acetic acid

説明

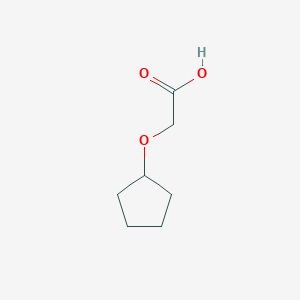

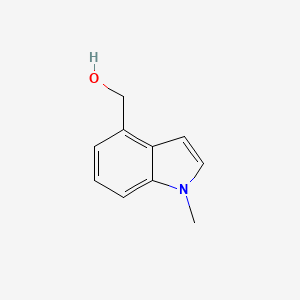

2-(Cyclopentyloxy)acetic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is typically a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-(Cyclopentyloxy)acetic acid involves several steps, including the use of thionyl chloride and xylene . The reaction with thionyl chloride is performed at 70℃ for 1 hour, followed by a reaction with xylene . Other methods involve the use of sodium hydride in tetrahydrofuran, or dmap in dichloromethane .Molecular Structure Analysis

The InChI code for 2-(Cyclopentyloxy)acetic acid is 1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) and the InChI key is JPUGGGCNNKXYCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Cyclopentyloxy)acetic acid is a liquid at room temperature . It has a molecular weight of 144.17 .科学的研究の応用

1. Chiral Auxiliary Compound Applications

2-(Cyclopentyloxy)acetic acid and its related compounds have been explored as chiral auxiliary compounds. For instance, research by Majewska (2019) investigates 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary. This compound shows promise as a chiral derivatizing agent for amines and alcohols, useful in 31P NMR spectroscopy (Majewska, 2019).

2. Synthesis and Characterization in Chemistry

Amino acid derivatives of 2-(Cyclopentyloxy)acetic acid, like [1-(aminomethyl)cyclohexyl]acetic acid, have been synthesized and characterized, as shown in the work by Ikram et al. (2015). These compounds, upon reacting with metal ions, form complexes studied for their potential antioxidant and enzyme inhibitory activities, offering insights into chemical synthesis and characterization (Ikram et al., 2015).

3. Antimicrobial Activity

The antimicrobial properties of derivatives of 2-(Cyclopentyloxy)acetic acid have been investigated. Ewadh et al. (2013) studied 2-(2-hydroxy phenylimono) acetic acid's ability to inhibit the growth of various pathogenic bacteria, suggesting potential applications in antimicrobial and antibacterial research (Ewadh et al., 2013).

4. Biological Studies and Potential Therapeutic Effects

The effects of acetic acid derivatives on biological systems have been examined. A study by Valdes et al. (2021) explored the dietary supplementation of acetic acid and its impact on metabolic and anthropometric outcomes in humans. This research suggests that acetic acid derivatives could have clinical potential in managing metabolic comorbidities (Valdes et al., 2021).

Safety And Hazards

The safety information for 2-(Cyclopentyloxy)acetic acid indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for handling in case of accidental contact or inhalation .

特性

IUPAC Name |

2-cyclopentyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUGGGCNNKXYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538066 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentyloxy)acetic acid | |

CAS RN |

95832-60-3 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

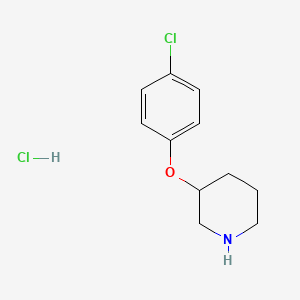

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)

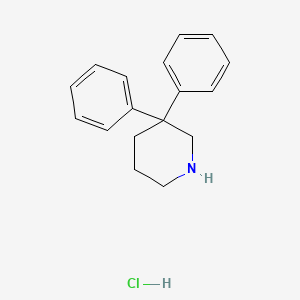

![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)

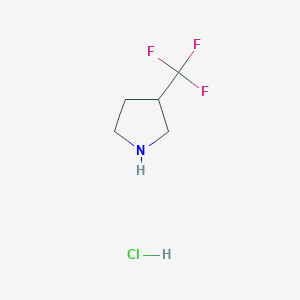

![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)